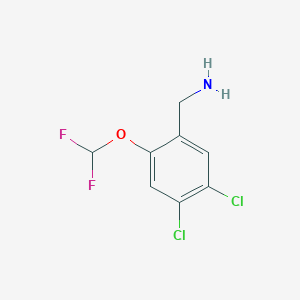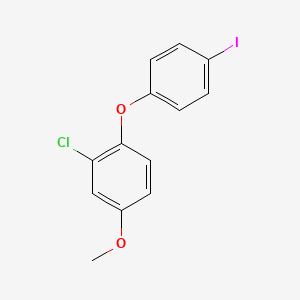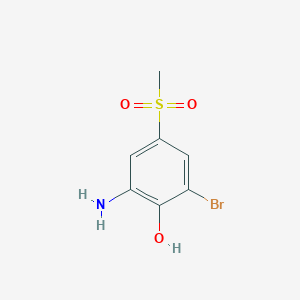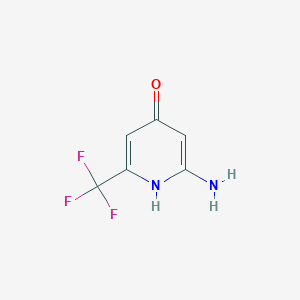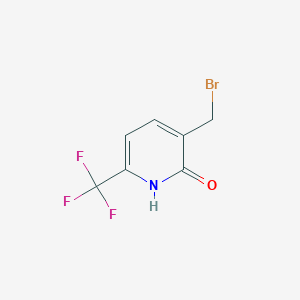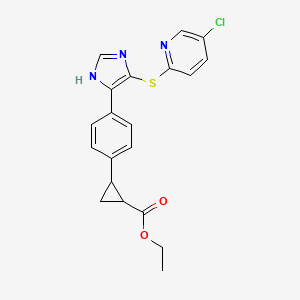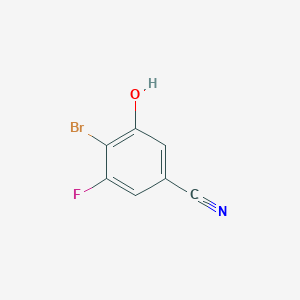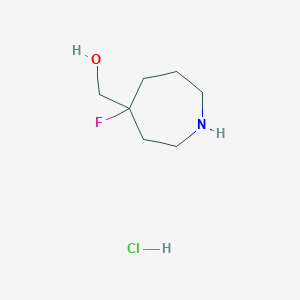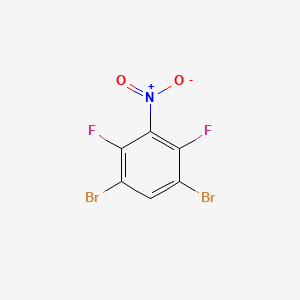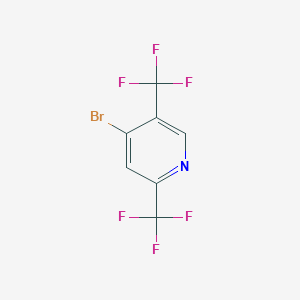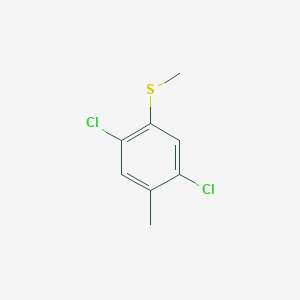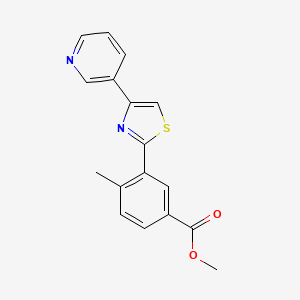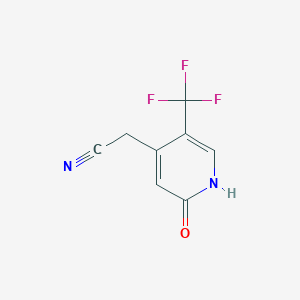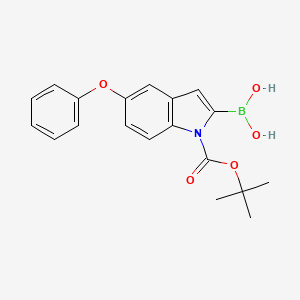
1-(叔丁氧羰基)-5-苯氧基-1H-吲哚-2-硼酸
描述
The compound is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected indole structure . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base . The boronic acid group could potentially be introduced through a metal-catalyzed borylation reaction .Molecular Structure Analysis
The molecular structure likely consists of an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), substituted at the 2-position with a boronic acid group and at the 5-position with a phenoxy group. The nitrogen of the indole is likely protected with a Boc group .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . Boronic acids are known to undergo Suzuki-Miyaura cross-coupling reactions in the presence of a palladium catalyst .科学研究应用
在有机合成中的用途
作为叔丁氧羰基化试剂:该化合物已被用作酸性质子含有的底物的叔丁氧羰基化试剂,例如酚、芳香族和脂肪族胺盐酸盐以及芳香族羧酸。此过程具有化学选择性,并且在温和条件下产生高产率 (Saito、Ouchi 和 Takahata,2006)。
在单 Suzuki-Miyaura 交叉偶联中:它已被用于 N-Boc-2,5-二溴吡咯与硼酸的第一个单 Suzuki-Miyaura 交叉偶联示例中,从而合成非对称 2,5-二取代吡咯 (Beaumard、Dauban 和 Dodd,2010)。
在吲哚和羟吲哚的制备中:该化合物在制备 N-(叔丁氧羰基)吲哚和羟吲哚中至关重要,它们是有机合成中的重要中间体 (Clark 等人,1991)。
在聚合物化学中的应用
在聚合物材料化学中:该化合物的叔丁氧羰基 (BOC) 基团广泛用于聚合物材料化学领域,用于保护官能团。它在合成和稳定具有特定性质的聚合物中起着至关重要的作用 (Jing、Suzuki 和 Matsumoto,2019)。
在叔丁基酯的合成中:该化合物已用于一种新协议,从硼酸或硼酸频哪醇酯合成叔丁基酯,这对于开发新材料和化学品具有重要意义 (Li 等人,2014)。
安全和危害
未来方向
作用机制
Target of Action
It is known that similar compounds have been used as inhibitors of enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma . These enzymes play crucial roles in various biological processes, including immune response and DNA replication, respectively .
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is a common protecting group used in organic synthesis . The Boc group can be selectively removed under certain conditions, revealing the functional group it was protecting . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound may also be involved in peptide-related biochemical pathways.
Result of Action
It is known that similar compounds have been used as inhibitors of certain enzymes , suggesting that this compound may also have inhibitory effects.
Action Environment
It is known that the deprotection of the boc group can take place under room temperature conditions , suggesting that temperature could be an important environmental factor for this compound.
生化分析
Biochemical Properties
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other organic compounds. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of amide bonds and other chemical transformations. The compound’s boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies and the development of enzyme inhibitors .
Cellular Effects
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid involves its ability to form covalent bonds with target biomolecules. The boronic acid group can interact with serine and threonine residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity, substrate binding, and overall cellular function. Additionally, the compound’s indole and phenoxy groups contribute to its binding affinity and specificity for target biomolecules .
Dosage Effects in Animal Models
The effects of 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function. It is essential to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the compound’s overall efficacy and safety in biological systems .
Transport and Distribution
Within cells and tissues, 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and overall effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. Its localization can impact its activity and function, making it a valuable tool for studying subcellular processes and interactions .
属性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-19(2,3)26-18(22)21-16-10-9-15(25-14-7-5-4-6-8-14)11-13(16)12-17(21)20(23)24/h4-12,23-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCWYXICMXKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096331-36-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



